![molecular formula C8H6N2OS2 B1387476 6-(2-thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one CAS No. 857475-68-4](/img/structure/B1387476.png)
6-(2-thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one
Overview
Description
6-(2-thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that features a thienyl group attached to a dihydropyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of thiourea with 2-thiophenecarboxaldehyde under acidic conditions. The reaction proceeds through a cyclization process, forming the dihydropyrimidinone ring. The reaction conditions often include the use of ethanol as a solvent and heating the mixture to reflux .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(2-thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the dihydropyrimidinone ring can be reduced to form corresponding alcohols.
Substitution: The hydrogen atoms on the thienyl ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or iodine in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thienyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
6-(2-thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has shown promise in various therapeutic areas:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli at varying concentrations, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Properties
In vitro studies have highlighted the compound's cytotoxic effects on cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. A notable case study involved the treatment of MCF-7 breast cancer cells, where IC50 values indicated potent activity at low micromolar concentrations .
Enzyme Inhibition
The compound has also been investigated as an inhibitor of specific enzymes involved in cancer progression. For instance, it was found to inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis, which is often overexpressed in tumors .
Agricultural Applications
The unique structure of 6-(2-thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one lends itself to applications in agriculture:
Fungicidal Properties
Field trials have shown that this compound exhibits fungicidal activity against common agricultural pathogens such as Fusarium and Botrytis. Its application as a foliar spray demonstrated a significant reduction in disease incidence in crops like tomatoes and grapes .
Plant Growth Regulation
Additionally, preliminary studies suggest that it may act as a plant growth regulator, enhancing growth parameters such as root length and biomass in treated plants compared to controls .
Material Science Applications
The compound's unique chemical structure allows for potential applications in material science:
Polymer Synthesis
Recent research has explored the use of 6-(2-thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one as a monomer for synthesizing novel polymers with enhanced thermal stability and mechanical properties. These polymers could be utilized in coatings and composite materials .
Sensor Development
Due to its electronic properties, this compound has been investigated for use in developing sensors for detecting environmental pollutants. Its ability to change conductivity upon exposure to specific chemicals makes it suitable for creating sensitive detection devices .
Case Studies
Mechanism of Action
The mechanism of action of 6-(2-thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(2-thienyl)pyridine: Another thienyl-containing heterocycle with different biological and chemical properties.
4-(2-thienyl)butyric acid: A compound with a thienyl group attached to a butyric acid moiety, used in different chemical contexts.
Uniqueness
6-(2-thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to its combination of a thienyl group and a dihydropyrimidinone core. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Biological Activity
6-(2-thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS: 857475-68-4) is a heterocyclic compound known for its diverse biological activities. This compound belongs to the class of thioxopyrimidines, which are characterized by their potential pharmacological properties. Recent studies have highlighted its antibacterial, anticancer, anti-inflammatory, and other therapeutic effects, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 6-(2-thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is C8H6N2OS2, with a molecular weight of 210.28 g/mol. The compound features a thienyl group attached to a pyrimidine ring, which contains a thioxo functional group. Its structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C8H6N2OS2 |
Molecular Weight | 210.28 g/mol |
CAS Number | 857475-68-4 |
IUPAC Name | 6-(thiophen-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one |
Purity | 95% |
Antibacterial Activity
Research has demonstrated that compounds within the thioxopyrimidine class exhibit significant antibacterial properties. For instance, studies reported that derivatives similar to 6-(2-thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one showed effectiveness against various bacterial strains including E. faecalis, P. aeruginosa, and K. pneumoniae. The minimum inhibitory concentration (MIC) values ranged from 40 to 50 µg/mL, indicating potent antibacterial activity comparable to standard antibiotics like ceftriaxone .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has been shown to induce apoptosis in cancer cell lines with IC50 values ranging from 3 to 20 µM. Specifically, the compound targets pathways involved in angiogenesis and cancer cell signaling, making it a promising candidate for further development in cancer therapeutics .
Anti-inflammatory Activity
The anti-inflammatory effects of 6-(2-thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one have also been documented. In experimental models, it demonstrated significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α. Compounds derived from this class showed better efficacy than dexamethasone in reducing inflammation markers .
Additional Biological Effects
Other notable activities include:
- Antituberculosis Activity : Some derivatives have shown effectiveness against Mycobacterium tuberculosis, with specific structural components enhancing their inhibitory effects .
- Antioxidant Properties : The compound has been associated with antioxidant activity, which is beneficial in mitigating oxidative stress-related diseases .
Case Studies
Several case studies have highlighted the biological activities of thioxopyrimidine derivatives:
- Antibacterial Efficacy : A study evaluated the antibacterial effects of various synthesized thioxopyrimidine derivatives against common pathogens. The results indicated that certain modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria.
- Cancer Cell Line Studies : In vitro assays on human leukemia cell lines treated with 6-(2-thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one revealed significant reductions in cell viability and alterations in cell morphology consistent with apoptosis.
- Inflammation Models : In animal models of inflammation, the administration of this compound resulted in reduced swelling and pain responses compared to control groups.
Properties
IUPAC Name |
2-sulfanylidene-6-thiophen-2-yl-1H-pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS2/c11-7-4-5(9-8(12)10-7)6-2-1-3-13-6/h1-4H,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRWCKWTDHPWIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=O)NC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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